molecular formula C16H10INO B6337623 4-(4-Iodobenzoyl)quinoline;  97% CAS No. 1187167-01-6

4-(4-Iodobenzoyl)quinoline; 97%

Cat. No. B6337623
M. Wt: 359.16 g/mol
InChI Key: MOLSQANUBBVFDQ-UHFFFAOYSA-N
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Description

4-(4-Iodobenzoyl)quinoline is a chemical compound used in scientific research. It has a molecular formula of C16H10INO and a molecular weight of 359.16 g/mol .


Molecular Structure Analysis

The molecular structure of 4-(4-Iodobenzoyl)quinoline consists of a quinoline core with an iodobenzoyl group attached at the 4-position .

Scientific Research Applications

Fluorescence in Biochemistry and Medicine

4-(4-Iodobenzoyl)quinoline derivatives, particularly those with fluorophores, are utilized extensively in biochemistry and medicine. These compounds are employed for studying various biological systems, including DNA fluorophores based on fused aromatic systems. The search for new compounds that are more sensitive and selective continues to be important, with quinoline derivatives showing promise as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial and Antitubercular Activities

Quinoline based 1,3,4-oxadiazole derivatives, including those synthesized with iodobenzene diacetate (IBD), have been evaluated for their antibacterial, antifungal, antituberculosis, and antimalarial activities. These compounds are known for their potent in vitro biological properties, with certain compounds demonstrating notable cytotoxic activities in vivo (Ladani & Patel, 2015).

Molecular Structure and Spectroscopy

Studies on molecular structure and spectroscopic characterization of quinoline derivatives, including those with chlorophenyl and dimethylamino phenyl groups, have been conducted. These studies focus on understanding intermolecular electronic interactions, reactivity descriptors, and non-linear optical (NLO) properties, which are crucial for assessing their biological potentials and applications in various fields (Wazzan, Al-Qurashi, & Faidallah, 2016).

Synthesis of Quinolines

Advancements in the synthesis of quinolines, such as the metal-free visible-light-mediated radical azidation of cyclopropenes, have been reported. These methods enable the efficient production of multisubstituted quinoline products, which are valuable in various applications, including medicinal chemistry (Smyrnov, Muriel, & Waser, 2021).

Alternative to Benzidine

Research on the use of 7-Amino-3-(4-aminophenyl)quinoline as an alternative to benzidine in dye manufacturing highlights the potential of quinoline derivatives in industrial applications. The differential reactivity of these compounds opens up possibilities for their use in various dyeing processes (Krishnan, Sekar, & Seshadri, 1986).

Future Directions

Quinoline and its derivatives have attracted the interest of researchers due to their wide variety of applications, such as the diverse spectrum of activities and their numerous uses in industrial and synthetic organic chemistry . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

(4-iodophenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10INO/c17-14-7-5-11(6-8-14)16(19)13-9-12-3-1-2-4-15(12)18-10-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLSQANUBBVFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Iodobenzoyl)quinoline

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